molecular formula C12H18F3N3O2S B2741720 N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide CAS No. 1396870-94-2

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide

Cat. No.: B2741720
CAS No.: 1396870-94-2
M. Wt: 325.35
InChI Key: LAWYHLBKGKBAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with methyl and trifluoromethyl groups. The pyrimidine ring is linked via an ethyl chain to a butane sulfonamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonamide moiety may contribute to hydrogen bonding and solubility properties .

Structural determination of such compounds often relies on crystallographic methods, with programs like SHELX historically employed for refinement and analysis of small-molecule structures .

Properties

IUPAC Name

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3N3O2S/c1-3-4-7-21(19,20)16-6-5-11-17-9(2)8-10(18-11)12(13,14)15/h8,16H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWYHLBKGKBAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCCC1=NC(=CC(=N1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide involves several steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 4-methyl-6-(trifluoromethyl)pyrimidine.

    Alkylation: The pyrimidine derivative is then alkylated with an ethylating agent to introduce the ethyl group at the 2-position.

    Sulfonamide Formation: The final step involves the reaction of the alkylated pyrimidine with butane-1-sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
The pyrimidine moiety in N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide is significant in drug development. Pyrimidine derivatives are known for their diverse pharmacological activities, including:

  • Anticancer Activity: Compounds with pyrimidine structures have been used as chemotherapeutic agents. For instance, drugs like sunitinib and sorafenib, which contain similar moieties, are employed in treating renal cell carcinoma . The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of these compounds, potentially increasing their efficacy against tumors.
  • Antiviral and Antimicrobial Effects: Pyrimidine derivatives have shown activity against various viral infections and bacterial strains. The sulfonamide group is known for its antibacterial properties, making this compound a candidate for further exploration in antimicrobial therapies .

Case Studies:
Research has indicated that pyrimidine-based compounds can inhibit key enzymes involved in cancer progression and microbial survival. For example, studies involving molecular docking have demonstrated how these compounds interact with protein targets essential for bacterial metabolism .

Agrochemical Applications

Pesticide Development:
The structural characteristics of this compound suggest potential applications in agrochemicals, particularly as herbicides or fungicides. Pyrimidine derivatives are often explored for their ability to disrupt metabolic processes in plants and pests.

Research Findings:
Investigations into the efficacy of pyrimidine-based agrochemicals reveal their potential to act as selective herbicides that target specific pathways in weeds without affecting crops . This selectivity is crucial for sustainable agricultural practices.

Biochemical Research

Biochemical Pathways:
The compound's ability to modulate biochemical pathways makes it a valuable tool in research. Its sulfonamide group can inhibit certain enzymes, providing insights into metabolic processes.

Applications in Drug Discovery:
In drug discovery, compounds like this compound are utilized to probe biological systems and understand drug interactions at the molecular level. This can lead to the development of new therapeutic agents targeting specific diseases .

Summary Table of Applications

Application AreaSpecific Use CasesKey Benefits
Medicinal ChemistryAnticancer drugs, antiviral agentsEnhanced efficacy due to structural modifications
AgrochemicalsSelective herbicides and fungicidesTargeted action reduces crop damage
Biochemical ResearchEnzyme inhibition studiesInsights into metabolic pathways

Mechanism of Action

The mechanism of action of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound may target enzymes involved in bacterial folate synthesis, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Functional Moieties Potential Therapeutic Use
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide (Target) Pyrimidine 4-methyl, 6-CF₃, ethyl chain, butane sulfonamide Sulfonamide Undisclosed (likely kinase modulation)
2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide Benzamide Thiazolyl, CF₃-pyridinyl, thioether Amide, thioether Cancer, viral infections
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide Benzamide Thienyl, cyano-pyridinyl, thioether Amide, thioether Thrombotic events
2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-benzamide Benzamide Isoxazolyl, nitro-CF₃-phenyl, thioether Amide, thioether Platelet aggregation

Key Findings:

Core Structure Differences: The target compound uses a pyrimidine core, whereas analogs in are based on benzamide backbones. The sulfonamide group in the target compound replaces the amide and thioether linkages in analogs. Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which may enhance binding affinity but reduce membrane permeability compared to thioethers.

Substituent Effects: The 4-methyl-6-CF₃-pyrimidine motif in the target compound is distinct from the CF₃-pyridinyl or nitro-CF₃-phenyl groups in analogs. Trifluoromethyl groups improve metabolic stability, but their placement on pyrimidine (vs. pyridine or benzene) could alter electronic effects and steric interactions.

Therapeutic Implications: Analogs in are explicitly cited for cancer, viral infections, or thrombosis, suggesting the target compound may share overlapping biological targets (e.g., kinases, proteases). However, the sulfonamide-pyrimidine combination could redirect activity toward novel pathways.

Biological Activity

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a trifluoromethyl group, which is known to enhance biological activity. Its molecular formula is C13H18F3N3O2SC_{13}H_{18}F_3N_3O_2S, and it has a molecular weight of approximately 353.36 g/mol.

PropertyValue
Molecular FormulaC₁₃H₁₈F₃N₃O₂S
Molecular Weight353.36 g/mol
LogP3.28
Polar Surface Area64 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and oxidative stress.
  • Receptor Binding : It may interact with receptors in the central nervous system, contributing to neuroprotective effects.

Pathways Involved

The compound appears to modulate several key pathways:

  • NF-kB Pathway : Inhibition of this pathway may lead to decreased production of pro-inflammatory cytokines.
  • Antioxidant Enzyme Modulation : It may enhance the activity of antioxidant enzymes, reducing oxidative damage in cells.

Research Findings

Recent studies have explored the biological activity of this compound across various contexts:

  • Anti-inflammatory Effects : In vitro studies have demonstrated that the compound significantly reduces levels of inflammatory markers in cell cultures exposed to pro-inflammatory stimuli .
  • Neuroprotective Properties : Research indicates that this compound can protect neuronal cells from oxidative stress-induced apoptosis .
  • Antimicrobial Activity : Preliminary antimicrobial assays suggest that the compound exhibits bactericidal effects against certain strains of bacteria, indicating potential as an antimicrobial agent .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of this compound in a mouse model of acute inflammation. Mice treated with varying doses exhibited reduced swelling and lower levels of inflammatory cytokines compared to controls, supporting its potential therapeutic use in inflammatory diseases.

Case Study 2: Neuroprotection

In a rat model of neurodegeneration, administration of this compound led to significant preservation of cognitive function and reduced neuronal loss, highlighting its neuroprotective capabilities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves sequential functionalization of the pyrimidine core. For example, coupling the sulfonamide group to the ethyl-linked pyrimidine intermediate using carbodiimide-based reagents (e.g., EDCI) under basic conditions (triethylamine, DMF solvent) . Optimization includes temperature control (0–25°C), solvent polarity adjustments to improve solubility, and purification via column chromatography (silica gel, gradient elution). Yield improvements (~60–75%) are achievable by monitoring reaction progress via TLC or HPLC .

Q. How can structural characterization resolve ambiguities in spectroscopic data for this compound?

  • Methodology : Combine high-resolution NMR (¹H/¹³C, DEPT-135) to confirm substituent positions on the pyrimidine and sulfonamide moieties. For example, the trifluoromethyl group shows a distinct ¹⁹F NMR signal at δ -62 to -65 ppm. X-ray crystallography (using SHELX programs ) can resolve steric clashes or conformational isomerism, particularly around the ethyl linker and sulfonamide group .

Q. What in vitro models are suitable for preliminary evaluation of its bioactivity?

  • Methodology : Use cancer cell lines (e.g., HCT116, MCF-7) for cytotoxicity assays (MTT or SRB) at concentrations ranging from 0.1–100 µM. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. For antibacterial activity, test against methicillin-resistant Staphylococcus aureus (MRSA) using broth microdilution (MIC determination) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to enzymatic targets?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like cyclooxygenase-2 (COX-2) or kinases, using the trifluoromethyl group’s electron-withdrawing effects to guide pose refinement. Molecular dynamics simulations (AMBER/NAMD) assess stability of ligand-protein complexes over 50–100 ns trajectories. Validate predictions with SPR (surface plasmon resonance) for binding kinetics (KD) .

Q. How can contradictory data on metabolic stability in preclinical studies be reconciled?

  • Methodology : Conduct parallel in vitro assays: (i) liver microsome stability (human/rat, NADPH cofactor) to measure t½, (ii) CYP450 inhibition screening (3A4/2D6 isoforms), and (iii) plasma protein binding (ultrafiltration). Discrepancies may arise from species-specific CYP metabolism or sulfonamide-albumin interactions. Adjust formulations using prodrug strategies (e.g., esterification) to enhance bioavailability .

Q. What strategies address low yields in amide coupling steps during scale-up synthesis?

  • Methodology : Troubleshoot via:

  • Reagent selection : Replace EDCI with HATU for higher coupling efficiency.
  • Solvent optimization : Switch to THF/DCM mixtures to reduce steric hindrance.
  • Temperature control : Use microwave-assisted synthesis (80°C, 30 min) to accelerate reaction kinetics.
    Monitor intermediates by LC-MS to identify hydrolysis byproducts and adjust protecting groups (e.g., Fmoc for amines) .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic profile?

  • Methodology : Compare logP values (HPLC-derived) of the target compound with non-fluorinated analogs. The CF3 group increases lipophilicity (cLogP ~3.5), enhancing membrane permeability but potentially reducing aqueous solubility. Counterbalance via salt formation (e.g., sodium sulfonate) or nanoformulation (liposomal encapsulation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.